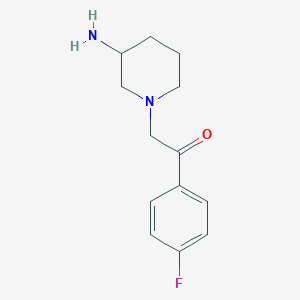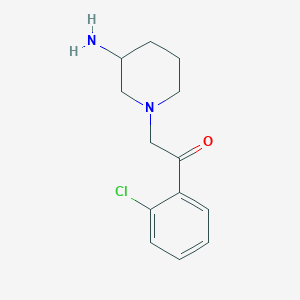
(3,3-二氟氮杂环丁烷-1-基)(哌啶-2-基)甲酮
描述
“(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone” is a synthetic compound with the CAS No. 2089678-51-1 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone” is C9H14F2N2O. The InChI code is 1S/C8H14F2N2.2ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;;/h7,11H,1-6H2;2*1H .科学研究应用
药理应用
- 二肽基肽酶 IV 抑制剂用于糖尿病治疗: 与 "(3,3-二氟氮杂环丁烷-1-基)(哌啶-2-基)甲酮" 关系密切的化合物,特别是 "(3,3-二氟吡咯烷-1-基)-[(2S,4S)-(4-(4-嘧啶-2-基-哌嗪-1-基)-吡咯烷-2-基]-甲酮" 已被确定为二肽基肽酶 IV (DPP-IV) 的有效且选择性抑制剂。这种酶抑制与 2 型糖尿病的治疗相关,因为它在葡萄糖代谢中起作用。该化合物在临床前物种中显示出较高的口服生物利用度,使其成为进一步开发为糖尿病治疗药物的候选药物 (Ammirati 等,2009)。
化学合成和表征
抗菌活性: 已经合成了一些与 "(3,3-二氟氮杂环丁烷-1-基)(哌啶-2-基)甲酮" 在结构上相似的新的衍生物,并评估了它们的体外抗菌活性。该类化合物对病原菌株表现出有希望的抗菌和抗真菌活性,表明其作为抗菌剂开发的潜力 (Mallesha & Mohana,2014)。
代谢和药代动力学: 在大鼠、狗和人体中对相关的 DPP-IV 抑制剂的代谢、排泄和药代动力学进行了广泛的研究,深入了解了其生物转化和消除途径。这些发现对于了解此类化合物在体内的分布以及优化其药代动力学特征至关重要 (Sharma 等,2012)。
合成方法: 研究还集中在开发新的合成路线和方法,以创建具有相似结构特征的化合物。这些研究通过提供制备此类复杂分子的有效方法,为有机合成领域做出了贡献,这些方法可能会超出其直接的药理应用 (Rui,2010)。
属性
IUPAC Name |
(3,3-difluoroazetidin-1-yl)-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)5-13(6-9)8(14)7-3-1-2-4-12-7/h7,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFDGFFWGDLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



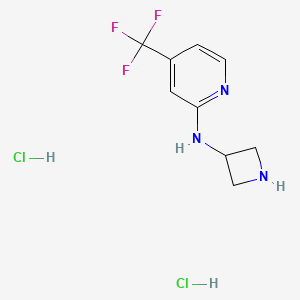
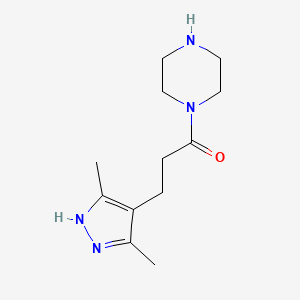
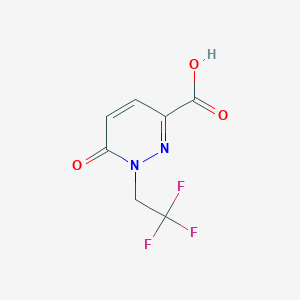
![(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine](/img/structure/B1490032.png)
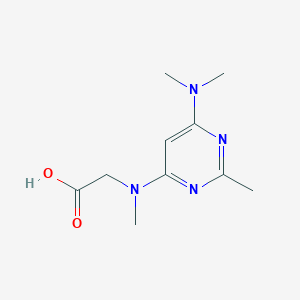
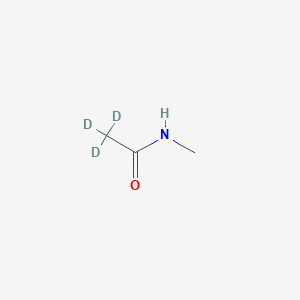



![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1490039.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1490040.png)
